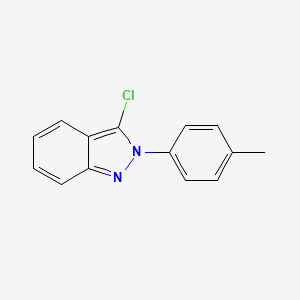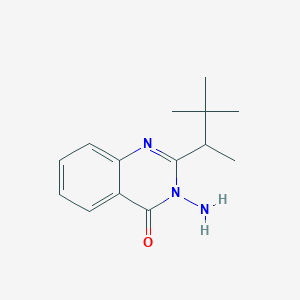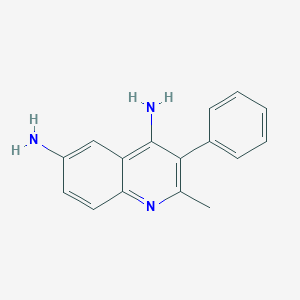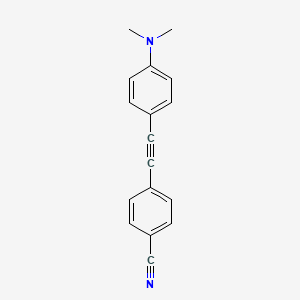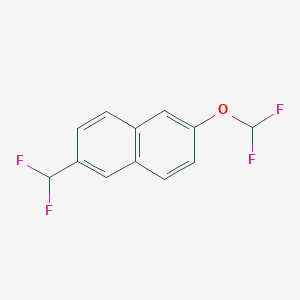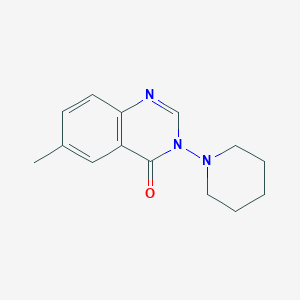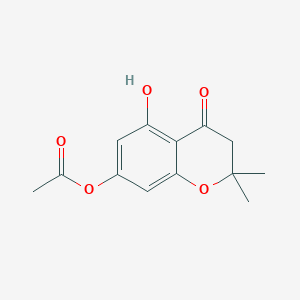
5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2h-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is an organic compound with the molecular formula C13H14O5. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate typically involves the acetylation of 5-Hydroxy-2,2-dimethyl-4-oxochroman. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired acetate ester .
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate
- 2-(5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxyacetic acid
- 7-Acetoxy-4-methylcoumarin
Uniqueness
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is unique due to its specific structural features, such as the presence of both hydroxyl and acetate groups on the chroman ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
58230-10-7 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl) acetate |
InChI |
InChI=1S/C13H14O5/c1-7(14)17-8-4-9(15)12-10(16)6-13(2,3)18-11(12)5-8/h4-5,15H,6H2,1-3H3 |
InChI Key |
HCPFPMIBGRLSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



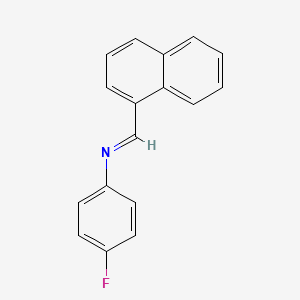
![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
